3',3'''-Biapigenin
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Overview
Description
This compound is found in various plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, and Selaginella tamariscina . It exhibits a wide range of biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3’‘’-Biapigenin typically involves the coupling of two apigenin molecules. One common method is the oxidative coupling reaction, where apigenin is treated with an oxidizing agent such as potassium ferricyanide in an alkaline medium. The reaction is carried out under controlled conditions to ensure the selective formation of the biapigenin dimer .
Industrial Production Methods: Industrial production of 3’,3’‘’-Biapigenin can be achieved through the extraction from natural sources or by synthetic methods. Extraction involves isolating the compound from plants known to contain it, followed by purification using chromatographic techniques. Synthetic methods, on the other hand, involve chemical synthesis using the aforementioned oxidative coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 3’,3’‘’-Biapigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the biapigenin structure.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of biapigenin.
Substitution: Functionalized biapigenin derivatives.
Scientific Research Applications
3’,3’‘’-Biapigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biflavonoid chemistry and reactions.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of 3’,3’‘’-Biapigenin involves multiple molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: Acts as an inhibitor of enzymes such as cytochrome P450 3A4 and 2C9, which are involved in drug metabolism.
Modulating Signaling Pathways: Influences pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt).
Antioxidant Activity: Reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Comparison with Similar Compounds
3’,3’‘’-Biapigenin is unique among biflavonoids due to its specific coupling of two apigenin molecules. Similar compounds include:
Robustaflavone: Another biflavonoid with similar biological activities.
2’‘,3’‘-Dihydro-3’,3’‘’-Biapigenin: A reduced form of biapigenin with distinct properties.
3’,3’‘’-Binaringenin: A structurally related biflavonoid with comparable effects.
In comparison, 3’,3’‘’-Biapigenin stands out for its potent enzyme inhibition and broad spectrum of biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H18O10 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[3-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-12,31-36H |
InChI Key |
ABTLXABUBTZEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Origin of Product |
United States |
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